2,6-Diaminonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-diaminopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11)(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJMLBGHXQRLCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597040 | |

| Record name | 2,6-Diaminopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175155-53-0 | |

| Record name | 2,6-Diaminopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 2,6-Diaminonicotinic Acid: Structure, Properties, and Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diaminonicotinic acid, a substituted pyridine derivative, holds significant potential in synthetic chemistry and drug development. While detailed experimental data for this specific isomer remains limited in publicly accessible literature, its structural features suggest a range of chemical properties and biological activities. This guide provides a comprehensive overview of its chemical structure, predicted properties, and a plausible synthetic route. A notable application of a diaminonicotinic acid scaffold in automated peptide synthesis is highlighted, demonstrating its utility in developing novel therapeutics. This document aims to serve as a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound and its derivatives.

Chemical Structure and Identification

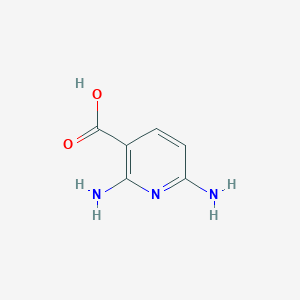

This compound, also known as 2,6-diaminopyridine-3-carboxylic acid, is a heterocyclic compound. Its structure consists of a pyridine ring substituted with two amino groups at positions 2 and 6, and a carboxylic acid group at position 3.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2,6-diaminopyridine-3-carboxylic acid |

| CAS Number | 175155-53-0[1] |

| PubChem CID | 18977245[1] |

| Molecular Formula | C₆H₇N₃O₂[1] |

| Molecular Weight | 153.14 g/mol |

| Canonical SMILES | C1=C(C(=NC(=C1N)N)C(=O)O) |

| InChI Key | Not readily available |

Physicochemical Properties (Predicted)

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Justification/Comparison |

| Melting Point | High, likely >200 °C (with decomposition) | Amino acids and heterocyclic compounds with multiple hydrogen bond donors/acceptors typically have high melting points. For example, 2,6-diaminopimelic acid melts at ~295 °C. |

| Boiling Point | Decomposes before boiling | Carboxylic acids with amino substitutions on an aromatic ring are generally not stable at high temperatures. |

| Solubility | Soluble in water, especially under acidic or basic conditions. Soluble in polar organic solvents like DMSO and DMF. Sparingly soluble in nonpolar solvents. | The presence of amino and carboxylic acid groups allows for the formation of salts and hydrogen bonds with polar solvents. |

| pKa | Two pKa values are expected: one for the carboxylic acid group (around 2-4) and one for the protonated amino groups (around 5-7). | The carboxylic acid pKa is expected to be in the typical range for aromatic carboxylic acids. The basicity of the amino groups is influenced by the electron-withdrawing nature of the pyridine ring and the carboxylic acid group. |

| Appearance | Likely a solid, ranging from off-white to yellow or brown powder. | Similar aminopyridine and aminobenzoic acid derivatives are typically crystalline solids. |

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature. However, a plausible and commonly employed synthetic route for similar compounds involves the nucleophilic aromatic substitution of a di-halogenated nicotinic acid derivative.

Proposed Synthetic Pathway

A likely synthetic route starts from 2,6-dichloronicotinic acid, which can be aminated using ammonia under pressure and heat.

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

Warning: This is a generalized, hypothetical protocol based on similar reactions and should be optimized with appropriate safety precautions in a laboratory setting.

-

Reaction Setup: In a high-pressure autoclave, place 2,6-dichloronicotinic acid.

-

Reagent Addition: Add a significant excess of aqueous ammonia. The use of a copper catalyst (e.g., copper(I) oxide or copper(II) sulfate) may be beneficial to facilitate the nucleophilic substitution.

-

Reaction Conditions: Seal the autoclave and heat the mixture to a temperature typically in the range of 150-200 °C. The pressure will increase due to the heating of the aqueous ammonia solution. The reaction should be stirred vigorously for several hours (e.g., 8-24 hours).

-

Work-up: After cooling the reactor to room temperature, carefully vent the excess ammonia. The reaction mixture is then acidified with an appropriate acid (e.g., hydrochloric acid) to a pH around the isoelectric point of the product to precipitate the this compound.

-

Purification: The crude product can be collected by filtration, washed with cold water, and then recrystallized from a suitable solvent system (e.g., water/ethanol mixture) to obtain the purified this compound.

Characterization of the final product would involve standard analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity.

Spectroscopic Properties (Predicted)

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Two distinct signals for the aromatic protons on the pyridine ring, likely appearing as doublets in the aromatic region (δ 6.0-8.0 ppm).- Broad signals for the amino protons (NH₂) and the carboxylic acid proton (COOH), which may be exchangeable with D₂O. The chemical shifts of these protons would be highly dependent on the solvent and concentration. |

| ¹³C NMR | - Six distinct signals for the carbon atoms. The carbonyl carbon of the carboxylic acid would appear downfield (δ ~165-175 ppm). The pyridine ring carbons would have chemical shifts influenced by the amino and carboxyl substituents. |

| IR Spectroscopy | - A broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹).- A strong absorption for the C=O stretch of the carboxylic acid (around 1680-1710 cm⁻¹).- N-H stretching vibrations for the primary amino groups (around 3300-3500 cm⁻¹).- C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region). |

| Mass Spectrometry | - The molecular ion peak (M⁺) would be observed at m/z = 153. Subsequent fragmentation would likely involve the loss of H₂O (from the carboxylic acid) and HCN. |

Biological Activity and Applications

While direct studies on the biological activity of this compound are scarce, the broader class of nicotinic acid derivatives exhibits a wide range of pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities.

A significant and well-documented application of a diaminonicotinic acid (DAN) scaffold is in the automated, rapid synthesis of head-to-tail cyclic peptides.[2] This innovative approach utilizes the diaminonicotinic acid as a molecular scaffold to facilitate efficient cyclization.

Role in Automated Peptide Cyclization

In a study published in the Journal of the American Chemical Society, a robotic platform named CycloBot was developed for the fully automated, minute-scale assembly of cyclopeptides.[2] A key component of this technology is a diaminonicotinic acid (DAN) scaffold.

The process involves:

-

Linear Peptide Elongation: A linear peptide is assembled on a solid support.

-

DAN Linker Activation: The C-terminus of the peptide is attached to one of the amino groups of the DAN scaffold.

-

Head-to-Tail Cyclization: The N-terminal amino group of the peptide reacts with the activated C-terminus, leading to cyclization and cleavage from the resin-bound DAN scaffold in a single step.

This method has been shown to produce macrocycles of varying sizes with high yields and purities.[2] A library of antimicrobial cyclic peptides was rapidly generated using this platform, with some candidates showing significantly enhanced antibacterial activity against S. aureus and B. subtilis compared to penicillin.[2]

Caption: Workflow for DAN-scaffold mediated peptide cyclization.

Conclusion

This compound represents a molecule of interest for synthetic and medicinal chemists. While a comprehensive experimental characterization is not yet widely available, its predicted properties and the demonstrated utility of a diaminonicotinic acid scaffold in advanced synthetic applications, such as automated peptide cyclization, underscore its potential. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic and chemical potential. This guide serves as a starting point for researchers embarking on the study of this promising compound.

References

Synthesis Pathways for 2,6-Diaminonicotinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for 2,6-diaminonicotinic acid, a key heterocyclic building block of interest in medicinal chemistry and materials science. The synthesis is presented as a multi-step process, beginning with a commercially available starting material. This document includes detailed hypothetical experimental protocols, quantitative data tables for reaction components, and a visual representation of the synthetic route.

Proposed Synthesis Pathway

The most direct and plausible synthetic route to this compound involves a three-step sequence starting from 2,6-dichloronicotinic acid. This pathway is advantageous due to the commercial availability of the starting material and the application of well-established organic reactions. The overall strategy involves the protection of the carboxylic acid functionality via esterification, followed by a double nucleophilic aromatic substitution to introduce the amino groups, and concluding with deprotection to yield the final product.

The three key steps are:

-

Esterification of 2,6-dichloronicotinic acid.

-

Diamination of the resulting methyl 2,6-dichloronicotinate.

-

Hydrolysis of methyl 2,6-diaminonicotinate to afford this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the proposed synthesis.

Table 1: Esterification of 2,6-Dichloronicotinic Acid

| Reagent/Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Moles (mol) | Amount |

| 2,6-Dichloronicotinic Acid | C₆H₃Cl₂NO₂ | 192.00 | 1.0 | 192.0 g |

| Methanol | CH₄O | 32.04 | Excess | 500 mL |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Catalytic | 5 mL |

| Product | ||||

| Methyl 2,6-Dichloronicotinate | C₇H₅Cl₂NO₂ | 206.03 | ~0.95 | ~195.7 g |

Table 2: Diamination of Methyl 2,6-Dichloronicotinate

| Reagent/Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Moles (mol) | Amount |

| Methyl 2,6-Dichloronicotinate | C₇H₅Cl₂NO₂ | 206.03 | 1.0 | 206.0 g |

| Ammonia (in Methanol) | NH₃ | 17.03 | Excess | 7 N solution |

| Product | ||||

| Methyl 2,6-Diaminonicotinate | C₇H₉N₃O₂ | 167.17 | ~0.85 | ~142.1 g |

Table 3: Hydrolysis of Methyl 2,6-Diaminonicotinate

| Reagent/Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Moles (mol) | Amount |

| Methyl 2,6-Diaminonicotinate | C₇H₉N₃O₂ | 167.17 | 1.0 | 167.2 g |

| Sodium Hydroxide | NaOH | 40.00 | 2.2 | 88.0 g |

| Water | H₂O | 18.02 | Sufficient | 500 mL |

| Hydrochloric Acid (conc.) | HCl | 36.46 | To pH ~7 | As required |

| Product | ||||

| This compound | C₆H₇N₃O₂ | 153.14 | ~0.90 | ~137.8 g |

Experimental Protocols

The following are detailed hypothetical methodologies for the key experiments in the proposed synthesis of this compound.

Step 1: Esterification of 2,6-Dichloronicotinic Acid to Methyl 2,6-Dichloronicotinate

Objective: To protect the carboxylic acid group of 2,6-dichloronicotinic acid as a methyl ester to prevent side reactions in the subsequent amination step. This procedure is based on standard Fischer esterification conditions.[1]

Procedure:

-

To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloronicotinic acid (192.0 g, 1.0 mol).

-

Add methanol (500 mL) to the flask and stir the suspension.

-

Carefully add concentrated sulfuric acid (5 mL) dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux and maintain for 13 hours.[1] The reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

The residue is then carefully poured into ice-water (500 mL) and neutralized with a saturated sodium bicarbonate solution.

-

The precipitated solid, methyl 2,6-dichloronicotinate, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Diamination of Methyl 2,6-Dichloronicotinate to Methyl 2,6-Diaminonicotinate

Objective: To replace the two chloro substituents on the pyridine ring with amino groups via nucleophilic aromatic substitution. This reaction is typically carried out with ammonia in an autoclave under elevated temperature and pressure.

Procedure:

-

In a high-pressure autoclave, place methyl 2,6-dichloronicotinate (206.0 g, 1.0 mol).

-

Add a 7 N solution of ammonia in methanol (500 mL).

-

Seal the autoclave and heat the mixture to 150°C with stirring.

-

Maintain the reaction at this temperature for 12 hours. The pressure inside the vessel will increase.

-

After the reaction period, cool the autoclave to room temperature.

-

Carefully vent the excess ammonia in a fume hood.

-

Open the autoclave and transfer the reaction mixture to a round-bottom flask.

-

Remove the solvent under reduced pressure.

-

The resulting crude product, methyl 2,6-diaminonicotinate, can be purified by recrystallization from a suitable solvent such as ethanol/water.

Step 3: Hydrolysis of Methyl 2,6-Diaminonicotinate to this compound

Objective: To deprotect the methyl ester to yield the final carboxylic acid product. This is a standard saponification reaction.

Procedure:

-

In a 1 L round-bottom flask, dissolve methyl 2,6-diaminonicotinate (167.2 g, 1.0 mol) in water (500 mL).

-

Add sodium hydroxide (88.0 g, 2.2 mol) to the solution.

-

Heat the mixture to reflux for 4 hours. The progress of the hydrolysis can be monitored by TLC.

-

After completion, cool the reaction mixture in an ice bath.

-

Carefully neutralize the solution to approximately pH 7 by the dropwise addition of concentrated hydrochloric acid.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60°C.

Mandatory Visualization

Caption: Proposed three-step synthesis of this compound.

References

An Overview of 2,6-Diaminopyridine-3-Carboxylic Acid: A Technical Summary

Attention Researchers, Scientists, and Drug Development Professionals: Data on the specific compound 2,6-diaminopyridine-3-carboxylic acid is limited in publicly available scientific literature. This guide provides a summary of available information and offers estimations on its physicochemical properties based on the well-characterized parent molecule, 2,6-diaminopyridine, and related pyridine carboxylic acids. All predicted data should be confirmed through experimental validation.

Structural Information

2,6-Diaminopyridine-3-carboxylic acid consists of a pyridine ring substituted with two amino groups at positions 2 and 6, and a carboxylic acid group at position 3.

Physical and Chemical Properties

Table 1: Physicochemical Properties of 2,6-Diaminopyridine (CAS: 141-86-6)

| Property | Value | References |

| Molecular Formula | C₅H₇N₃ | [1][2] |

| Molecular Weight | 109.13 g/mol | [1][3] |

| Appearance | Beige to brown crystalline powder/flakes | [4][5] |

| Melting Point | 117-122 °C | [1][4] |

| Boiling Point | 285 °C | [4] |

| Solubility in Water | 9.9 g/100 mL (20 °C) to 180 g/L | [1][4][6] |

| pKa | 6.13 ± 0.24 (Predicted) | [4] |

Predicted Properties of 2,6-Diaminopyridine-3-Carboxylic Acid

The addition of a carboxylic acid group to the 2,6-diaminopyridine scaffold would introduce both acidic and electron-withdrawing characteristics, leading to the following predicted changes:

-

Acidity and Basicity (pKa): The compound will be amphoteric. The pyridine nitrogen and the two amino groups will exhibit basic properties, while the carboxylic acid group will be acidic. The pKa of the carboxylic acid is expected to be in the range of 3-5, typical for pyridine carboxylic acids. The basicity of the amino groups and the pyridine nitrogen will be reduced due to the electron-withdrawing nature of the adjacent carboxylic acid group. For comparison, the pKa of 2,6-dimethoxypyridine-3-carboxylic acid is predicted to be 3.63±0.10.[7]

-

Solubility: Solubility will be highly pH-dependent. In acidic solutions, the amino groups and pyridine nitrogen will be protonated, increasing solubility in water. In alkaline solutions, the carboxylic acid will deprotonate to form a carboxylate salt, also enhancing aqueous solubility. At its isoelectric point, the molecule will exist as a zwitterion and likely exhibit its lowest aqueous solubility.

-

Melting Point: The melting point is expected to be significantly higher than that of 2,6-diaminopyridine due to the potential for strong intermolecular hydrogen bonding and zwitterion formation. For reference, 2-aminopyridine-3-carboxylic acid has a melting point of 295-297 °C (decomposes).

-

Chemical Reactivity: The molecule will possess several reactive sites:

-

The carboxylic acid group can undergo esterification, amidation, and reduction.

-

The amino groups can be acylated, alkylated, and diazotized.

-

The pyridine ring will be activated towards electrophilic substitution by the two amino groups, although the carboxylic acid will be deactivating.

-

Spectroscopic Data

While specific spectra for 2,6-diaminopyridine-3-carboxylic acid are not available, the expected spectroscopic characteristics can be inferred.

Table 2: Predicted Spectroscopic Features

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the pyridine ring, broad signals for the -NH₂ and -COOH protons (exchangeable with D₂O). |

| ¹³C NMR | Signals for the pyridine ring carbons, with the carboxyl carbon appearing significantly downfield (typically >160 ppm).[8] |

| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹). - C=O stretch from the carboxylic acid (approx. 1680-1710 cm⁻¹). - N-H stretching from the amino groups (approx. 3100-3500 cm⁻¹). - C-N and aromatic C=C stretching bands.[9] |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₆H₇N₃O₂). |

Experimental Protocols

Hypothetical Synthesis Workflow

A potential synthetic route to 2,6-diaminopyridine-3-carboxylic acid could involve the carboxylation of 2,6-diaminopyridine. This is a conceptual workflow and would require experimental optimization.

Caption: A potential multi-step synthesis pathway for 2,6-diaminopyridine-3-carboxylic acid.

Potential Biological and Pharmacological Significance

While the biological activity of 2,6-diaminopyridine-3-carboxylic acid itself is not documented, its structural motifs are present in molecules of significant interest.

-

Anti-inflammatory and Anti-hyperglycemic Agents: Pyridine-3-carboxylic acid derivatives have been investigated as potential dual anti-inflammatory and anti-hyperglycemic agents.

-

Antimicrobial Properties: Various pyridine carboxylic acid derivatives have shown antimicrobial activity.[10] For instance, functionalized 2-pyridone-3-carboxylic acids have been evaluated against both Gram-positive and Gram-negative bacteria.[11]

-

Enzyme Inhibition: The 2,6-diaminopyridine scaffold is a known pharmacophore. For example, 3-acyl-2,6-diaminopyridines have been synthesized and evaluated as cyclin-dependent kinase (CDK) inhibitors for potential anticancer applications.[12] The carboxylic acid moiety could serve as a key binding group for various enzyme active sites.

-

Drug Development Intermediate: The parent compound, 2,6-diaminopyridine, is a crucial intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders.[5][13]

The combination of the 2,6-diamino substitution pattern with a carboxylic acid handle makes this molecule an attractive, albeit currently underexplored, scaffold for medicinal chemistry and drug discovery.

This document is intended for informational purposes only and is based on currently available data. All theoretical properties and protocols require experimental verification.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. lookchem.com [lookchem.com]

- 3. 2,6-Diaminopyridine | C5H7N3 | CID 8861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Diaminopyridine CAS#: 141-86-6 [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. What is the solubility of 2 6 diaminopyridine? [lookchem.com]

- 7. lookchem.com [lookchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

2,6-Diaminonicotinic acid molecular weight and formula

An In-depth Technical Guide on 2,6-Diaminonicotinic Acid

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental properties is critical. This document provides a concise technical summary of the molecular formula and weight of this compound.

Molecular Properties

This compound is a derivative of nicotinic acid, which is a form of vitamin B3. The defining features of this molecule are the two amino groups (-NH₂) attached to the pyridine ring at positions 2 and 6, in addition to the carboxylic acid (-COOH) group at position 3.

The molecular formula and weight are fundamental identifiers for any chemical compound. The established molecular formula for this compound is C₆H₇N₃O₂[1]. Based on this formula, the calculated molecular weight is 153.14 g/mol [2].

Data Presentation

For clarity and ease of comparison, the core quantitative data for this compound is summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₇N₃O₂[1] |

| Molecular Weight | 153.14 g/mol [2] |

Logical Relationship Diagram

The following diagram illustrates the logical flow from the compound's name to its fundamental molecular properties.

References

An In-depth Technical Guide to the Hydrogen Bonding Capabilities of 2,6-Diaminonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diaminonicotinic acid, a derivative of nicotinic acid, presents a compelling molecular architecture for establishing intricate hydrogen bonding networks. The strategic placement of two amino groups and a carboxylic acid on the pyridine ring equips this molecule with a versatile array of hydrogen bond donors and acceptors. This inherent capability for directional, specific, and strong intermolecular interactions makes it a molecule of significant interest in supramolecular chemistry, crystal engineering, and drug design. The ability to form robust hydrogen-bonded assemblies can profoundly influence a compound's physicochemical properties, including solubility, melting point, crystal packing, and, critically for pharmaceutical applications, its interaction with biological targets.

This technical guide provides a comprehensive overview of the anticipated hydrogen bonding capabilities of this compound. In the absence of direct crystallographic or extensive spectroscopic studies on the isolated molecule, this guide leverages data from closely related analogues, such as 2,6-diaminopyridinium ions and various nicotinic acid derivatives, to forecast its behavior. Computational and experimental methodologies that would be pivotal in the detailed characterization of its hydrogen bonding are also presented.

Predicted Hydrogen Bonding Sites and Patterns

This compound possesses multiple functional groups capable of participating in hydrogen bonds:

-

Hydrogen Bond Donors:

-

The two primary amino groups (-NH₂) at the 2- and 6-positions.

-

The hydroxyl group (-OH) of the carboxylic acid.

-

The protonated pyridine nitrogen (in its zwitterionic or salt form).

-

-

Hydrogen Bond Acceptors:

-

The nitrogen atom of the pyridine ring.

-

The carbonyl oxygen (C=O) of the carboxylic acid.

-

The nitrogen atoms of the amino groups (less common).

-

Based on these functionalities, several intra- and intermolecular hydrogen bonding motifs can be predicted.

Intramolecular Hydrogen Bonding

An intramolecular hydrogen bond is likely to form between the carboxylic acid's hydroxyl group and the adjacent amino group at the 2-position. This would create a stable six-membered ring, a common feature in ortho-substituted aromatic acids.

Intermolecular Hydrogen Bonding

The potential for extensive intermolecular hydrogen bonding is a defining characteristic of this compound. These interactions are expected to be the primary drivers of its solid-state architecture. Key predicted intermolecular motifs include:

-

Carboxylic Acid Dimers: A classic and robust hydrogen bonding pattern where the carboxylic acid groups of two molecules form a centrosymmetric dimer.

-

Amino-Carboxyl Interactions: The amino groups can form strong hydrogen bonds with the carbonyl oxygen of the carboxylic acid of a neighboring molecule.

-

Amino-Pyridine Nitrogen Interactions: The amino groups can also donate hydrogen bonds to the pyridine nitrogen of an adjacent molecule.

-

Chain and Sheet Formations: Through a combination of the interactions described above, this compound is expected to form extended one-dimensional chains or two-dimensional sheets.

The following diagram illustrates the potential hydrogen bonding donors and acceptors on the molecule.

Caption: Predicted hydrogen bond donor and acceptor sites in this compound.

Quantitative Data from Analogous Structures

Table 1: Hydrogen Bond Geometries in a 2,6-Diaminopyridinium Salt

The crystal structure of 2,6-diaminopyridinium 4-hydroxypyridin-1-ium-2,6-dicarboxylate reveals the hydrogen bonding environment of the 2,6-diaminopyridinium cation, a close analogue.[1] Each cation participates in five strong N—H⋯O hydrogen bonds.[1]

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N(amino) | H | O(carboxylate) | - | - | - | - |

| N(amino) | H | O(carboxylate) | - | - | - | - |

| N(pyridinium) | H | O(carboxylate) | - | - | - | - |

Note: Specific bond lengths and angles were not provided in the abstract. The table structure is based on the described interactions.

Table 2: Predicted Hydrogen Bond Strengths from Computational Studies

Computational studies on similar systems, like pyruvic acid-water complexes, provide estimates for the interaction energies of different types of hydrogen bonds.[2][3]

| Hydrogen Bond Type | Typical Interaction Energy (kcal/mol) |

| O-H···O (strong) | -10 to -15 |

| N-H···O (strong) | -4 to -8 |

| N-H···N (moderate) | -3 to -6 |

| C-H···O (weak) | -1 to -3 |

Experimental Protocols for Characterization

A thorough investigation of the hydrogen bonding capabilities of this compound would involve a combination of synthesis, crystallization, and characterization techniques.

Synthesis and Crystallization

The synthesis of this compound can be approached through various synthetic routes, often starting from commercially available pyridine derivatives. A general synthetic workflow is outlined below.

Caption: A generalized experimental workflow for the synthesis and characterization of this compound.

Single crystals suitable for X-ray diffraction can be grown using techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling crystallization.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure and hydrogen bonding patterns in the solid state.

Methodology:

-

A suitable single crystal of this compound is mounted on a goniometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected on a detector.

-

The collected data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved and refined to obtain the atomic coordinates, from which precise hydrogen bond distances and angles can be determined.

Spectroscopic Techniques

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are highly sensitive to the presence and strength of hydrogen bonds.

Methodology:

-

A sample of this compound is prepared (e.g., as a KBr pellet for IR or in a capillary for Raman).

-

The IR or Raman spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

The formation of hydrogen bonds typically leads to a broadening and red-shifting (to lower wavenumbers) of the stretching frequencies of the donor groups (e.g., O-H and N-H).[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide valuable information about the local environment of atoms involved in hydrogen bonds.

Methodology:

-

A powdered sample of this compound is packed into an NMR rotor.

-

Solid-state ¹H and ¹³C NMR spectra are acquired using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS).

-

The chemical shifts of protons involved in hydrogen bonds are typically observed at higher frequencies (downfield).[4][5]

Computational Modeling

Density Functional Theory (DFT) calculations can be employed to complement experimental findings.

Methodology:

-

The geometry of the this compound monomer and potential dimer or cluster configurations are optimized using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[5][6]

-

The interaction energies of hydrogen bonds can be calculated.

-

Theoretical vibrational frequencies and NMR chemical shifts can be computed and compared with experimental data to aid in spectral assignment.[4][5][6]

Signaling Pathways and Logical Relationships

The hydrogen bonding capabilities of this compound are fundamental to its potential applications. The following diagram illustrates the logical relationship between its molecular structure and its function in different contexts.

Caption: Logical flow from molecular structure to potential applications of this compound.

In drug development, the specific hydrogen bonding patterns of a molecule like this compound would be critical in determining its binding affinity and selectivity for a target protein. The ability to form multiple, specific hydrogen bonds with amino acid residues in a binding pocket is a hallmark of effective drug candidates.

Conclusion

This compound is a molecule with a high propensity for forming extensive and robust hydrogen bonding networks. While direct experimental data on the isolated molecule is currently lacking, analysis of its functional groups and data from analogous structures strongly suggests the formation of both intramolecular and a variety of intermolecular hydrogen bonds. These interactions are predicted to govern its solid-state structure and will be a key determinant of its utility in materials science and medicinal chemistry. The experimental and computational protocols outlined in this guide provide a clear roadmap for the detailed characterization of its hydrogen bonding capabilities, which will be essential for unlocking its full potential in various scientific and therapeutic applications.

References

- 1. Intra- and intermolecular proton transfer in 2,6-diaminopyridinium 4-hydroxypyridin-1-ium-2,6-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A DFT Study of the Hydrogen Bonded Structures of Pyruvic Acid–Water Complexes [frontiersin.org]

- 3. frontiersin.org [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Determination of structural and vibrational spectroscopic features of neutral and anion forms of dinicotinic acid by using NMR, infrared and Raman experimental methods combined with DFT and HF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2,6-Diaminonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic properties of 2,6-diaminonicotinic acid, a crucial scaffold in medicinal chemistry and drug development. The following sections present predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and a visual representation of the analytical workflow. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this important molecule.

Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectra in public databases, the following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds, including 2,6-diaminopyridine and nicotinic acid.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | Doublet | 1H | H-4 |

| ~6.0 - 6.2 | Doublet | 1H | H-5 |

| ~6.5 - 7.0 (broad) | Singlet | 4H | -NH₂ (at C2 and C6) |

| ~12.0 - 13.0 (broad) | Singlet | 1H | -COOH |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~168 - 172 | C=O (Carboxylic Acid) |

| ~158 - 162 | C-2 |

| ~155 - 159 | C-6 |

| ~140 - 145 | C-4 |

| ~105 - 110 | C-3 |

| ~95 - 100 | C-5 |

Predicted IR Absorption Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (Amino groups) |

| 3300 - 2500 | Strong, Very Broad | O-H stretching (Carboxylic acid) |

| ~1700 - 1680 | Strong | C=O stretching (Carboxylic acid) |

| ~1640 - 1600 | Strong | N-H bending (Amino groups) |

| ~1600, ~1580, ~1470 | Medium to Strong | C=C and C=N stretching (Pyridine ring) |

| ~1300 - 1200 | Medium | C-N stretching (Aromatic amine) |

| ~900 - 650 | Medium to Weak | C-H out-of-plane bending |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra of this compound.

NMR Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Vortex the sample until the solid is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: 500 MHz NMR Spectrometer.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: 4.0 seconds.

-

Spectral Width: 16 ppm.

-

Referencing: The residual DMSO peak at 2.50 ppm is used as the internal reference.

3. ¹³C NMR Spectroscopy:

-

Instrument: 125 MHz NMR Spectrometer.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: 1.5 seconds.

-

Spectral Width: 240 ppm.

-

Referencing: The DMSO-d₆ carbon signals at 39.52 ppm are used as the internal reference.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

2. Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Mode: Transmission.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded prior to sample analysis.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

A Technical Guide to Diaminonicotinic Acid Scaffolds in Modern Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction to Diaminonicotinic Acid (DAN) Scaffolds

The diaminonicotinic acid (DAN) scaffold, a substituted pyridine derivative, has emerged as a critical enabling tool in modern medicinal chemistry. While the pyridine core is a common motif in pharmaceuticals, the specific arrangement of vicinal amino groups and a carboxylic acid in 2,3-diaminonicotinic acid provides unique chemical properties that have been strategically exploited. Its most prominent and well-documented application is in the field of peptide synthesis, where it functions as a highly efficient, chemoselective linker for the rapid and automated head-to-tail cyclization of peptides.

Cyclic peptides are a significant class of therapeutics, combining the stability and target specificity of large biologics with the synthetic accessibility of small molecules.[1] However, their synthesis, particularly head-to-tail cyclization, has traditionally been a bottleneck due to challenges like epimerization, slow reaction times, and the need for large solvent volumes to prevent intermolecular oligomerization.[1] The rational design of the DAN scaffold directly addresses these limitations, establishing a new paradigm for the accelerated discovery and development of cyclic peptide drugs.[1] This guide provides an in-depth overview of the DAN scaffold's discovery context, its application in automated synthesis, relevant experimental protocols, and performance data.

Discovery Context and Rationale for Use

The development of the diaminonicotinic acid scaffold for peptide cyclization arose from the need for a robust and versatile linker compatible with automated solid-phase peptide synthesis (SPPS). An ideal linker must satisfy several key criteria:

-

Ease of Synthesis and Stability: It must be readily preparable and stable under the thermal conditions often used in modern rapid synthesis.[1]

-

High Reactivity: The linker must be efficiently activated to drive the intramolecular cyclization to completion.[1]

-

Chemoselectivity: It must possess distinct sites for peptide chain elongation and for cyclization activation to prevent side reactions.[1]

-

Automation Compatibility: The chemistry must avoid harsh or corrosive reagents and be amenable to the rapid cycles of an automated flow-based platform.[1]

The DAN scaffold was rationally designed to meet these needs. The electron-withdrawing nature of the pyridine nitrogen atom selectively reduces the nucleophilicity of the adjacent amine (at the 2-position). This electronic effect is key to the scaffold's function, as it allows for highly selective acylation of the more distant amine (at the 3-position) during peptide elongation, achieving a monoacylated-to-diacylated product ratio of 99:1.[1] This chemoselectivity prevents branching and ensures the linear peptide is correctly assembled before the cyclization step is initiated.

Application in Automated "One-Click" Peptide Cyclization

A groundbreaking application of the DAN scaffold is in the "CycloBot" platform, a fully automated robotic system for minute-scale synthesis of cyclic peptides.[1] The scaffold enables a "one-click" process where head-to-tail cyclization and cleavage from the solid-phase resin occur concomitantly.[1] This integrated system dramatically accelerates the synthesis of large cyclic peptide libraries, approaching the speed of natural ribosomal biosynthesis.[1]

The synthesis process using the DAN scaffold on the CycloBot platform is segmented into three automated stages:

-

Linear Peptide Elongation: Amino acids are sequentially coupled to the DAN linker, which is pre-attached to the solid support. This stage utilizes standard Fmoc-based chemistry at elevated temperatures (90 °C) to accelerate the reaction.[1]

-

DAN Linker Activation: Once the linear peptide is assembled, the flow is redirected to a different channel at ambient temperature. Here, the ortho-diamine functionality of the DAN scaffold is selectively activated.[1]

-

Cyclization and Cleavage: The activated peptide is then directed to a third channel (50 °C) where intramolecular cyclization occurs, simultaneously cleaving the final cyclic peptide product from the solid support.[1]

The DAN scaffold-based automated synthesis platform significantly accelerates the early stages of drug discovery. By enabling the rapid generation of large and diverse cyclic peptide libraries, it allows for high-throughput screening against various biological targets to identify novel therapeutic leads.

Experimental Data and Performance

The use of the DAN scaffold has resulted in high yields and purities for a wide range of cyclic peptides with varying ring sizes and amino acid compositions. The data below is summarized from the automated synthesis performed on the CycloBot platform.[1]

Table 1: Synthesis Performance for Various Cyclic Peptides using the DAN Scaffold

| Peptide | Ring Size | Total Synthesis Time (min) | Total Yield (%) | Crude Purity (%) |

|---|---|---|---|---|

| Cyclopentapeptide 1 | 5 | 21 | 75 | >90 |

| Cyclopentapeptide 2 | 5 | 21 | 62 | >90 |

| Cyclohexapeptide 1 | 6 | 24 | 75 | >95 |

| Cyclohexapeptide 2 | 6 | 24 | 64 | >95 |

| N-Methylated Hexapeptide | 6 | 24 | 68 | >95 |

| MCC-Tagged Hexapeptide | 6 | 24 | 52 | >95 |

| Yunnanin C | 7 | 125 | 53 (isolated) | >80 |

| Cyclooctapeptide | 8 | 32 | 93 | >95 |

Data sourced from Wan, F. et al., J. Am. Chem. Soc. (2025).[1]

Table 2: Performance with Non-Canonical Amino Acids

| Peptide Type | Total Synthesis Time (min) | Total Yield (%) | Crude Purity (%) |

|---|---|---|---|

| Containing Diaminobutyric Acid (Dab) | 24 | 62 | >90 |

| Containing Alkyne Group | 24 | 48 | >90 |

| Containing Azide Group | 24 | 72 | >90 |

Data sourced from Wan, F. et al., J. Am. Chem. Soc. (2025).[1]

Key Experimental Protocols

The following protocol describes the general automated synthesis cycle for producing a cyclic peptide using the DAN scaffold on a compatible flow-based platform.

Protocol: Automated Synthesis of a Cyclic Hexapeptide

-

1. System Preparation:

-

1.1. Load a reactor column with DAN-functionalized solid-phase resin.

-

1.2. Prepare stock solutions of all required Fmoc-protected amino acids, the coupling reagent HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and DIEA (N,N-Diisopropylethylamine) in DMF (N,N-Dimethylformamide).[1]

-

1.3. Prepare a solution of isoamyl nitrite for the activation step.

-

1.4. Set the temperatures for the three reaction channels: Channel A (Elongation) to 90 °C, Channel B (Activation) to ambient, and Channel C (Cyclization) to 50 °C.[1]

-

-

2. Linear Peptide Elongation (Automated Cycles):

-

2.1. For each coupling cycle, the system pumps and mixes the corresponding amino acid stock solution with HATU and DIEA.

-

2.2. The mixture flows through Channel A, where the amino acid is coupled to the growing peptide chain on the resin.[1]

-

2.3. The Fmoc protecting group is removed in the same channel to prepare for the next coupling.

-

2.4. This process is repeated for all six amino acids in the sequence.

-

-

3. Linker Activation:

-

3.1. After the final elongation cycle, the system redirects flow to Channel B.

-

3.2. Isoamyl nitrite is introduced into the flow, passing through the resin.

-

3.3. A residence time of approximately 30 seconds in Channel B is sufficient to selectively activate the ortho-diamine of the DAN scaffold.[1]

-

-

4. Intramolecular Cyclization and Cleavage:

-

4.1. The flow is immediately directed to Channel C.

-

4.2. A solution of 1% v/v DIEA in DMF is introduced to catalyze the intramolecular cyclization.

-

4.3. The head-to-tail cyclization reaction proceeds and concomitantly cleaves the peptide from the DAN linker. The typical reaction time is 180 seconds.[1]

-

-

5. Product Collection and Analysis:

-

5.1. The eluent from Channel C, containing the crude cyclic peptide, is collected.

-

5.2. The crude product is analyzed by LC-MS to determine purity.

-

5.3. Yield is quantified by ¹H NMR using an internal standard such as 1,3,5-trimethoxybenzene.[1]

-

Conclusion and Future Outlook

The diaminonicotinic acid (DAN) scaffold represents a significant advance in synthetic chemistry, specifically addressing the long-standing challenges of cyclic peptide production. Its rationally designed chemoselectivity and compatibility with high-temperature, automated flow chemistry have enabled the synthesis of complex macrocycles with unprecedented speed, purity, and efficiency.[1] This technology bridges the gap between the speed of ribosomal synthesis and the chemical diversity offered by synthetic methods.[1] By facilitating the rapid generation of large peptide libraries, the DAN scaffold is poised to accelerate the discovery and development of next-generation peptide-based therapeutics for a wide range of diseases. Future work may explore the adaptation of this scaffold for the synthesis of other complex macrocyclic structures beyond traditional peptides.

References

The Impact of Electron-Withdrawing Groups on the Basicity of the Pyridyl Nitrogen in 2,6-Diaminonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron-withdrawing effects on the pyridyl nitrogen of 2,6-diaminonicotinic acid. Understanding these effects is crucial for the rational design of novel therapeutics, as the basicity of the pyridine nitrogen can significantly influence molecular interactions, solubility, and pharmacokinetic properties. This document summarizes quantitative data, details relevant experimental protocols, and provides visualizations of key concepts and workflows.

Introduction: The Significance of Pyridyl Nitrogen Basicity

The lone pair of electrons on the pyridyl nitrogen of this compound is a key determinant of its chemical reactivity and biological activity. The availability of this lone pair for protonation, and thus the compound's basicity (quantified by its pKa value), is highly sensitive to the electronic nature of substituents on the pyridine ring. Electron-withdrawing groups (EWGs) decrease the electron density on the pyridine ring, including the nitrogen atom, thereby reducing its basicity.[1][2][3] Conversely, electron-donating groups (EDGs) increase the electron density and basicity.

The parent compound, 2,6-diaminopyridine, is a strong base.[4] The addition of a carboxylic acid group at the 3-position to form this compound is expected to decrease the basicity of the pyridyl nitrogen due to the electron-withdrawing nature of the carboxyl group. Further substitution with potent EWGs will continue this trend, offering a tuneable parameter for drug design.

Quantitative Analysis of Substituent Effects

The effect of a substituent on the basicity of the pyridyl nitrogen can be quantitatively predicted using the Hammett equation, which relates the pKa of a substituted pyridine to the pKa of the unsubstituted pyridine and a substituent-specific parameter called the Hammett constant (σ).[5][6]

pKa = pKa₀ - ρσ

Where:

-

pKa is the acid dissociation constant of the substituted pyridine.

-

pKa₀ is the acid dissociation constant of the unsubstituted pyridine.

-

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

-

σ (sigma) is the Hammett substituent constant, which is a measure of the electronic effect of the substituent.

A positive σ value indicates an electron-withdrawing group, which will decrease the pKa (weaken the base). A negative σ value indicates an electron-donating group, which will increase the pKa (strengthen the base).

Table 1: Hammett Constants and Predicted Effects on Pyridyl Nitrogen pKa

| Substituent Group | Hammett Constant (σp) | Predicted Effect on pKa of Pyridyl Nitrogen |

| -NH₂ (Amino) | -0.66 | Strong Increase |

| -OH (Hydroxyl) | -0.37 | Moderate Increase |

| -CH₃ (Methyl) | -0.17 | Slight Increase |

| -H (Hydrogen) | 0.00 | Baseline |

| -Cl (Chloro) | +0.23 | Slight Decrease |

| -Br (Bromo) | +0.23 | Slight Decrease |

| -COOH (Carboxylic Acid) | +0.45 | Moderate Decrease |

| -CN (Cyano) | +0.66 | Strong Decrease |

| -NO₂ (Nitro) | +0.78 | Very Strong Decrease |

Experimental Protocols for pKa Determination

Accurate determination of pKa values is essential for validating theoretical predictions and for characterizing novel compounds. Two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the gradual addition of a titrant (an acid or a base) to a solution of the sample and monitoring the resulting change in pH. The pKa is determined from the inflection point of the titration curve.[5][6]

Detailed Protocol:

-

Preparation of Solutions:

-

Prepare a 1 mM solution of the this compound derivative in deionized water.

-

Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

-

Prepare a 0.15 M KCl solution to maintain constant ionic strength.

-

-

Calibration:

-

Calibrate the pH meter using standard buffers of pH 4, 7, and 10.

-

-

Titration Procedure:

-

Take 20 mL of the 1 mM sample solution in a titration vessel.

-

Add the 0.15 M KCl solution to maintain a constant ionic strength.

-

If the sample is a base, make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.

-

Place the vessel on a magnetic stirrer and immerse the calibrated pH electrode.

-

Begin the titration by adding small increments (e.g., 0.05 mL) of 0.1 M NaOH.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to obtain the titration curve.

-

The pKa is the pH at the half-equivalence point. This can be determined from the first derivative of the titration curve (maximum value) or the second derivative (zero crossing).

-

Perform at least three replicate titrations to ensure accuracy and calculate the mean and standard deviation of the pKa values.

-

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon protonation/deprotonation. It is particularly useful for sparingly soluble compounds.

Detailed Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

-

-

Spectral Acquisition:

-

In a 96-well UV-transparent microplate, add a small aliquot of the stock solution to each well containing the different buffer solutions to achieve a final concentration of approximately 10-5 M.

-

Measure the UV-Vis absorbance spectrum (e.g., 250-500 nm) for each well using a microplate reader.

-

-

Data Analysis:

-

Identify the wavelengths where the maximum absorbance difference between the protonated and deprotonated species occurs.

-

Plot the absorbance at these wavelengths against the pH of the buffer solutions.

-

Fit the data to the Henderson-Hasselbalch equation to determine the pKa. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal.

-

Synthetic Strategies for Introducing Electron-Withdrawing Groups

The introduction of electron-withdrawing groups onto the this compound scaffold can be achieved through various synthetic routes. A plausible general strategy involves the synthesis of a substituted pyridine ring followed by the introduction of the amino and carboxylic acid functionalities, or the direct substitution of a pre-existing this compound derivative.

A potential synthetic pathway for introducing a nitro group at the 4-position, a strong electron-withdrawing group, could be adapted from known procedures for the nitration of substituted pyridines and anilines.[7][8][9]

Plausible Synthetic Scheme for 2,6-Diamino-4-nitronicotinic acid:

This would likely involve a multi-step synthesis, potentially starting from a commercially available substituted pyridine. The direct nitration of this compound would need to be carefully controlled to avoid oxidation and to direct the substitution to the desired position.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Caption: Workflow for pKa determination by potentiometric titration.

Caption: Logical relationship of EWGs on pyridyl nitrogen basicity.

Conclusion

The basicity of the pyridyl nitrogen in this compound is a critical parameter that can be modulated through the introduction of electron-withdrawing substituents. This technical guide provides a framework for understanding and quantifying these effects using Hammett constants, along with detailed protocols for the experimental determination of pKa values. The provided synthetic strategies offer a starting point for the design and synthesis of novel derivatives with tailored electronic properties. This knowledge is invaluable for researchers in medicinal chemistry and drug development, enabling the optimization of lead compounds for improved therapeutic efficacy.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Theoretical and Computational Investigation of 2,6-Diaminonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the computational analysis of 2,6-diaminonicotinic acid. Leveraging established quantum chemical methodologies, this document outlines the protocols for investigating the molecular structure, vibrational properties, electronic characteristics, and potential biological activity of this molecule. While direct experimental data for this compound is not extensively available in public literature, this guide synthesizes computational approaches from studies on analogous compounds, such as nicotinic acid and its derivatives, to provide a robust roadmap for in-silico investigation. All computational protocols are detailed to ensure reproducibility, and quantitative data from theoretical calculations are presented in structured tables. Logical workflows for the computational analysis are visualized using the DOT language.

Introduction

This compound, a derivative of nicotinic acid (Vitamin B3), presents an interesting scaffold for medicinal chemistry and materials science. The presence of two amino groups and a carboxylic acid group on the pyridine ring suggests potential for diverse chemical interactions, including hydrogen bonding and coordination with metal ions.[1] Theoretical and computational chemistry offer powerful tools to elucidate the intrinsic properties of such molecules, providing insights that can guide experimental design and accelerate drug discovery and material development processes.

This guide details the application of Density Functional Theory (DFT) and other computational methods to characterize this compound. The focus is on predicting its optimized geometry, vibrational frequencies, electronic properties through Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analyses, and mapping its chemical reactivity via the Molecular Electrostatic Potential (MEP).

Computational Methodology

The following protocols outline the theoretical framework for a comprehensive computational study of this compound. These methods are based on well-established practices in computational chemistry for the analysis of organic molecules.[2][3]

Geometric Optimization and Vibrational Analysis

A crucial first step in computational analysis is to determine the most stable three-dimensional structure of the molecule.

Protocol:

-

Initial Structure Generation: The initial 3D structure of this compound is drawn using molecular modeling software (e.g., GaussView, Avogadro).

-

Quantum Chemical Calculation:

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) with the B3LYP functional.[2] The B3LYP functional is widely used as it provides a good balance between accuracy and computational cost for organic molecules.

-

Basis Set: 6-311++G(d,p). This basis set is chosen to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.[4]

-

-

Optimization: A geometry optimization is performed to find the minimum energy conformation of the molecule.

-

Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR and Raman).[5][6] The calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental values.[2]

Electronic Properties Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity and intermolecular interactions.

Protocols:

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis:

-

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output of the DFT calculation.

-

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is calculated. This gap is an indicator of the molecule's chemical reactivity and kinetic stability.[7] A smaller gap suggests higher reactivity.

-

The spatial distribution of the HOMO and LUMO orbitals is visualized to identify the regions of the molecule most likely to act as electron donors and acceptors, respectively.[8]

-

-

Natural Bond Orbital (NBO) Analysis:

-

NBO analysis is performed to study intramolecular interactions, such as hyperconjugation and charge delocalization.[9][10]

-

This analysis provides information about the stabilization energies (E(2)) associated with electron delocalization from donor NBOs to acceptor NBOs, which helps in understanding the stability of the molecular structure.[10]

-

-

Molecular Electrostatic Potential (MEP) Analysis:

-

The MEP is calculated and mapped onto the electron density surface of the optimized molecule.

-

The MEP surface visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.[8] Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

-

Theoretical Data Presentation

The following tables summarize the expected quantitative data from the proposed computational studies on this compound. The values presented here are illustrative and would be populated with the actual results from the calculations.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C2-N(amino) | 1.36 | ||

| C6-N(amino) | 1.36 | ||

| C3-C(carboxyl) | 1.50 | ||

| C(carboxyl)-O(hydroxyl) | 1.35 | ||

| C(carboxyl)=O(carbonyl) | 1.22 | ||

| N1-C2-C3 | 123.0 | ||

| C2-C3-C4 | 118.0 | ||

| C3-C(carboxyl)-O(hydroxyl) | 110.0 | ||

| O(carbonyl)=C(carboxyl)-O(hydroxyl) | 125.0 |

| C4-C3-C(carboxyl)-O(carbonyl) | | | 180.0 |

Table 2: Calculated Vibrational Frequencies (Illustrative Major Modes)

| Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | 3600 | 3456 | Carboxylic acid O-H stretch |

| ν(N-H) | 3500, 3400 | 3360, 3264 | Amino group N-H symmetric and asymmetric stretch |

| ν(C=O) | 1750 | 1680 | Carboxylic acid C=O stretch |

| ν(C=C, C=N) | 1600-1400 | 1536-1344 | Pyridine ring stretching modes |

| δ(N-H) | 1620 | 1555 | Amino group scissoring |

Table 3: Electronic Properties (Illustrative)

| Property | Value |

|---|---|

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 |

| Dipole Moment (Debye) | 3.8 |

Visualizations

Diagrams created using the DOT language provide a clear visual representation of the computational workflows and conceptual relationships.

Caption: Computational workflow for the theoretical analysis of this compound.

Caption: Conceptual diagram of Frontier Molecular Orbital (HOMO-LUMO) analysis.

Potential Applications and Future Directions

The theoretical data generated for this compound can be instrumental in several areas:

-

Drug Discovery: The electronic properties and MEP can inform the design of novel derivatives with enhanced biological activity.[11][12][13] The molecule could be docked into the active sites of relevant biological targets to predict binding affinities and modes of action.[14]

-

Materials Science: The potential for hydrogen bonding and metal coordination makes this molecule a candidate for the development of new polymers, metal-organic frameworks (MOFs), and nonlinear optical (NLO) materials.[15]

-

Spectroscopic Characterization: The predicted FT-IR and Raman spectra can serve as a reference for experimentalists in the characterization and identification of the synthesized compound.

Future computational work could involve simulating the molecule's behavior in different solvent environments using implicit or explicit solvent models, exploring its excited-state properties with Time-Dependent DFT (TD-DFT) to predict its UV-Vis spectrum,[16] and performing molecular dynamics (MD) simulations to study its dynamic behavior and interactions with other molecules.[17][18]

Conclusion

This technical guide provides a comprehensive computational protocol for the in-depth theoretical study of this compound. By following the outlined methodologies, researchers can obtain valuable insights into the structural, vibrational, and electronic properties of this molecule, thereby facilitating its potential application in diverse scientific fields. The combination of DFT calculations, FMO, NBO, and MEP analyses offers a powerful in-silico toolkit for molecular characterization and design.

References

- 1. 2,6-Diaminoisonicotinic acid | 6313-56-0 | Benchchem [benchchem.com]

- 2. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Density functional theory, natural bond orbital and atoms in molecule analyses on the hydrogen bonding interactions in 2-chloroaniline – Carboxylic acid complexes – Oriental Journal of Chemistry [orientjchem.org]

- 11. mdpi.com [mdpi.com]

- 12. dovepress.com [dovepress.com]

- 13. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Protonation and electronic structure of 2,6-dichlorophenolindophenolate during reduction. A theoretical study including explicit solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Untapped Potential of 2,6-Diaminonicotinic Acid Derivatives in Oncology: A Technical Guide for Future Research

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the prospective anticancer applications of 2,6-diaminonicotinic acid derivatives. While direct evidence of this specific compound class in oncology is nascent, the foundational chemical structures—pyridine and nicotinic acid—are well-established as "privileged scaffolds" in the development of anticancer therapeutics.[1][2][3][4][5][6] This document outlines the rationale for their investigation, proposes synthetic pathways, hypothesizes mechanisms of action, and provides a detailed roadmap for their evaluation as novel anticancer agents.

Introduction: The Rationale for Investigating this compound Derivatives

The pyridine ring is a core component of numerous FDA-approved anticancer drugs, where it contributes to the molecule's ability to interact with various biological targets.[2][3][4][6][7] Derivatives of nicotinic acid (also known as vitamin B3 or niacin) have also demonstrated a wide range of biological activities, including promising anticancer properties.[1][5][8][9][10] The this compound scaffold combines the key features of these two important pharmacophores. The presence of two amino groups at positions 2 and 6, along with a carboxylic acid group at position 3, offers multiple points for chemical modification, allowing for the creation of large and diverse chemical libraries for screening.

Furthermore, the related compound, diaminonicotinic acid, has been successfully employed as a scaffold in the automated synthesis of complex cyclic peptides, including the known anticancer candidate Yunnanin C.[11] This demonstrates the synthetic tractability and relevance of this core structure in creating biologically active molecules. This guide, therefore, puts forth a scientifically-grounded proposal for the systematic exploration of this compound derivatives as a new frontier in cancer drug discovery.

Proposed Synthesis and Chemical Library Development

The development of a diverse library of this compound derivatives is the first crucial step. A generalized synthetic scheme is proposed below, which can be adapted to generate a wide array of analogues.

General Synthetic Protocol

The synthesis can commence from commercially available this compound. The amino groups can be selectively protected and deprotected to allow for differential functionalization. The carboxylic acid can be converted to an ester or an amide. The amino groups can be acylated, alkylated, or used as a handle for the attachment of various side chains. A key advantage of this scaffold is the potential for creating derivatives with a wide range of physicochemical properties, which is crucial for optimizing pharmacokinetic and pharmacodynamic profiles.

A proposed workflow for the synthesis and diversification of the this compound scaffold is depicted below.

Hypothesized Mechanisms of Action and Potential Signaling Pathways

Given that the pyridine and nicotinic acid scaffolds are present in numerous approved and investigational anticancer drugs, we can hypothesize several potential mechanisms of action for their 2,6-diamino derivatives. These include, but are not limited to, the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Potential Molecular Targets:

-

Kinase Inhibition: Many pyridine-containing drugs are potent kinase inhibitors.[2][7][12] Derivatives of this compound could be designed to target kinases that are frequently dysregulated in cancer, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), or Bruton's Tyrosine Kinase (BTK).

-

Tubulin Polymerization Inhibition: The pyridine ring is a component of some compounds that interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4]

-

Topoisomerase Inhibition: Disruption of topoisomerase activity is a common mechanism for anticancer drugs.[4] The planar nature of the pyridine ring could facilitate intercalation with DNA, a key step in topoisomerase inhibition.

-

HDAC Inhibition: Some nicotinic acid derivatives have been shown to modulate the activity of histone deacetylases (HDACs), which are important epigenetic regulators in cancer.

A diagram illustrating a hypothesized signaling pathway that could be targeted by a this compound derivative designed as a kinase inhibitor is presented below.

Proposed Experimental Protocols for Anticancer Evaluation

A systematic and robust screening cascade is essential to identify and characterize the anticancer potential of the newly synthesized this compound derivatives. A proposed workflow is outlined below.

In Vitro Screening

-

Cell Viability Assays:

-

Objective: To determine the cytotoxic and cytostatic effects of the compounds on a panel of human cancer cell lines.

-

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay will be used. A panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia) and a non-cancerous cell line (for selectivity assessment) should be used.

-

Data Output: IC50 values (the concentration of the compound that inhibits cell growth by 50%).

-

-

Apoptosis Assays:

-

Objective: To determine if the compounds induce programmed cell death.

-

Method: Flow cytometry analysis using Annexin V/Propidium Iodide (PI) staining. Caspase activity assays (e.g., Caspase-3/7, -8, -9) can also be performed.

-

Data Output: Percentage of apoptotic cells, activation of caspases.

-

-

Cell Cycle Analysis:

-

Objective: To determine if the compounds cause cell cycle arrest.

-

Method: Flow cytometry analysis of PI-stained cells to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Data Output: Percentage of cells in each phase of the cell cycle.

-

In Vivo Evaluation

Promising candidates from in vitro screening should be advanced to in vivo studies.

-

Xenograft Models:

-

Objective: To evaluate the antitumor efficacy of the lead compounds in a living organism.

-

Method: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with the test compound, a vehicle control, and a positive control (a standard-of-care chemotherapy drug).

-

Data Output: Tumor growth inhibition (TGI), body weight changes (as a measure of toxicity).

-

The overall experimental workflow for the evaluation of the anticancer potential of this compound derivatives is depicted in the following diagram.

Data Presentation: A Framework for Quantitative Analysis

To facilitate the comparison of data generated from the screening cascade, a standardized tabular format is recommended. A template for summarizing in vitro cytotoxicity data is provided below.

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Selectivity Index (SI) |

| DA-N-001 | [Chemical Structure] | MCF-7 (Breast) | ||

| A549 (Lung) | ||||

| HCT116 (Colon) | ||||

| K562 (Leukemia) | ||||

| DA-N-002 | [Chemical Structure] | MCF-7 (Breast) | ||

| A549 (Lung) | ||||

| HCT116 (Colon) | ||||

| K562 (Leukemia) | ||||

| ... | ... | ... | ... | ... |

| Positive Control | e.g., Doxorubicin | MCF-7 (Breast) | ||

| A549 (Lung) | ||||

| HCT116 (Colon) | ||||

| K562 (Leukemia) | ||||